2-(dimethylamino)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(dimethylamino)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene core substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with dimethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between indene and dimethylamine, resulting in the formation of the desired compound. The reaction conditions often include a controlled temperature and the use of solvents to ensure the proper formation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield indene dione derivatives, while substitution reactions can produce a variety of substituted indene compounds .
Scientific Research Applications
2-(dimethylamino)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different core structure.
2-(dimethylamino)ethanol: Another compound with a dimethylamino group, used in different applications
Uniqueness
2-(dimethylamino)-1H-indene-1,3(2H)-dione is unique due to its indene core structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
78400-37-0 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(dimethylamino)indene-1,3-dione |
InChI |
InChI=1S/C11H11NO2/c1-12(2)9-10(13)7-5-3-4-6-8(7)11(9)14/h3-6,9H,1-2H3 |
InChI Key |
BDOPXNAHBCGZAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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